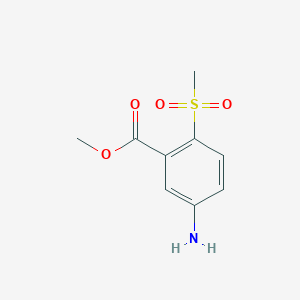

Methyl5-amino-2-methanesulfonylbenzoate

Description

The study of Methyl 5-amino-2-methanesulfonylbenzoate is situated at the intersection of synthetic chemistry and materials science. Its unique combination of an amino group, a methanesulfonyl group, and a benzoate (B1203000) ester functional group suggests a wide range of potential applications, driving the scientific inquiry into its properties and synthesis.

Benzoate derivatives are a class of organic compounds that are ubiquitous in both nature and industry. ijcrt.orgresearchgate.net They are characterized by the presence of a benzene (B151609) ring attached to a carboxylic acid ester. The versatility of the benzene ring allows for a wide array of substitutions, leading to a vast library of compounds with diverse chemical and physical properties.

In contemporary chemical research, benzoate derivatives are extensively utilized in various fields:

Pharmaceuticals: Many benzoate derivatives serve as key intermediates or active ingredients in drug discovery and development. ijcrt.orggoogle.com For instance, they are found in antimicrobial, anti-inflammatory, and anticancer agents. ijcrt.org The structural backbone of benzoate provides a scaffold that can be readily modified to optimize biological activity.

Food Industry: Due to their antimicrobial properties, certain benzoate salts are widely used as food preservatives to inhibit the growth of bacteria, yeasts, and molds. ijcrt.orgresearchgate.net

Agrochemicals: Fluoro- and chloro-substituted benzoic acid derivatives are precursors for various agrochemical products. researchgate.net

Material Science: Benzoate derivatives are used in the synthesis of polymers, resins, and other materials. Their aromatic nature can impart desirable thermal and mechanical properties to these materials.

The functional group diversity of benzoate derivatives, as illustrated in the table below, is a key driver of their broad applicability.

| Functional Group | Potential Contribution to Molecular Properties |

| Ester | Can be hydrolyzed to a carboxylic acid, acts as a protecting group, and can participate in hydrogen bonding. |

| Amino | A basic group that can be protonated, act as a nucleophile, and form hydrogen bonds. |

| Hydroxyl | Can act as a hydrogen bond donor and acceptor, and can be derivatized. |

| Methoxy (B1213986) | An electron-donating group that can influence the electronic properties of the aromatic ring. |

| Sulfonyl | A strong electron-withdrawing group that can enhance acidity and participate in various chemical reactions. |

The academic interest in Methyl 5-amino-2-methanesulfonylbenzoate stems from its unique trifunctional nature. The interplay between the electron-donating amino group and the electron-withdrawing methanesulfonyl group on the benzoate core presents a compelling case for investigation.

Key areas of research interest include:

Novel Synthesis Routes: Developing efficient and scalable synthetic pathways to access this molecule is a primary focus. The synthesis of related compounds like methyl 2-methoxy-5-aminosulfonyl benzoate often involves multi-step processes including etherification, sulfonyl chloride formation, amination, and esterification. semanticscholar.orgresearchgate.net

Intermediate for Complex Molecules: Its structure makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, similar sulfonamide derivatives are key intermediates in the synthesis of various drugs.

Medicinal Chemistry: The sulfonamide moiety is a well-known pharmacophore present in many antibacterial and diuretic drugs. The presence of this group in Methyl 5-amino-2-methanesulfonylbenzoate suggests its potential for biological activity. Research on derivatives has indicated potential anticancer properties.

Materials Science: The compound's structure could be leveraged in the design of novel polymers or functional materials. The combination of a rigid aromatic ring with flexible functional groups could lead to materials with unique optical or electronic properties.

The table below summarizes the key structural features of Methyl 5-amino-2-methanesulfonylbenzoate and their potential implications for research.

| Structural Feature | Potential Research Implication |

| Amino Group | Potential for further functionalization, hydrogen bonding interactions, and imparting basicity. |

| Methanesulfonyl Group | Strong electron-withdrawing nature, potential for nucleophilic substitution reactions, and a known pharmacophore. |

| Methyl Benzoate | A versatile scaffold that can be modified, and the ester can be hydrolyzed to the corresponding carboxylic acid. |

Despite the clear academic rationale for its investigation, the research landscape for Methyl 5-amino-2-methanesulfonylbenzoate itself is not extensively populated. Much of the available information is on structurally similar compounds. This presents both a challenge and an opportunity for researchers.

Identified Research Gaps:

Limited Spectroscopic and Crystallographic Data: There is a lack of comprehensive publicly available data on the detailed structural and spectroscopic properties of pure Methyl 5-amino-2-methanesulfonylbenzoate.

Unexplored Biological Activity: While the structural motifs suggest potential biological activity, there are few, if any, published studies on the specific pharmacological effects of this compound.

Reaction Versatility: The full scope of the chemical reactivity of Methyl 5-amino-2-methanesulfonylbenzoate has not been thoroughly explored. Understanding how the different functional groups influence its reactivity is crucial for its application in synthesis.

Emerging Avenues for Research:

Computational Studies: In the absence of extensive experimental data, computational modeling can provide valuable insights into the compound's electronic structure, reactivity, and potential interactions with biological targets.

High-Throughput Screening: Screening Methyl 5-amino-2-methanesulfonylbenzoate and its derivatives against various biological targets could rapidly identify potential therapeutic applications.

Polymer Chemistry: Investigating the incorporation of this compound as a monomer in polymerization reactions could lead to the development of new materials with tailored properties.

Comparative Studies: A systematic comparison of the properties and reactivity of Methyl 5-amino-2-methanesulfonylbenzoate with its isomers and other related benzoate derivatives would provide a deeper understanding of structure-activity relationships.

Structure

2D Structure

Properties

Molecular Formula |

C9H11NO4S |

|---|---|

Molecular Weight |

229.26 g/mol |

IUPAC Name |

methyl 5-amino-2-methylsulfonylbenzoate |

InChI |

InChI=1S/C9H11NO4S/c1-14-9(11)7-5-6(10)3-4-8(7)15(2,12)13/h3-5H,10H2,1-2H3 |

InChI Key |

ZSPQUWFUJWGYBE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Strategies for Methyl 5 Amino 2 Methanesulfonylbenzoate

Established Synthetic Routes for Methyl 5-amino-2-methanesulfonylbenzoate

The established synthetic routes for Methyl 5-amino-2-methanesulfonylbenzoate typically involve sequential reactions to build the molecule's functional groups onto a benzene (B151609) ring. These methods are often characterized by their reliability and scalability.

Multi-Step Synthesis Approaches

Multi-step synthesis is a common strategy for constructing complex organic molecules like Methyl 5-amino-2-methanesulfonylbenzoate. This approach involves a sequence of reactions where the product of one step becomes the starting material for the next. A plausible multi-step synthesis for the target compound can be inferred from the synthesis of analogous compounds.

One potential pathway begins with the sulfonation of a substituted toluene, followed by oxidation, esterification, and amination. For instance, the synthesis of the related compound 2-methyl-5-aminobenzenesulfonamide involves the sulfonation of p-nitrotoluene with chlorosulfonic acid to yield 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate then undergoes a hydrogenation reduction reaction to give the final product. google.com A similar strategy could be adapted for Methyl 5-amino-2-methanesulfonylbenzoate.

Another illustrative multi-step synthesis is that of 2-methoxyl-5-amino sulfonyl methyl benzoate (B1203000), which starts from methyl salicylate. The process involves etherification with dimethyl sulfate, sulfonation using chlorosulfonic acid, chlorination with thionyl chloride, and subsequent amination to form the sulfonamide. google.com

A general representation of a multi-step synthesis for Methyl 5-amino-2-methanesulfonylbenzoate could involve the following key transformations:

Introduction of the methanesulfonyl group: This can be achieved through various methods, including the reaction of a suitable precursor with methanesulfonyl chloride.

Introduction of the amino group: A common method is the reduction of a nitro group, which is often introduced via nitration of the aromatic ring.

Formation of the methyl ester: This can be accomplished by esterification of a corresponding carboxylic acid.

The following table outlines a hypothetical multi-step synthesis for Methyl 5-amino-2-methanesulfonylbenzoate based on established chemical transformations.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | Methyl 2-methoxy-5-nitrobenzoate |

| 2 | Sulfonation | Chlorosulfonic acid | Methyl 2-methoxy-5-nitro-x-sulfonyl chloride |

| 3 | Thiolation | Na₂S | Methyl 2-methoxy-5-nitro-x-methylthiobenzoate |

| 4 | Oxidation | H₂O₂ | Methyl 2-methoxy-5-nitro-x-methanesulfonylbenzoate |

| 5 | Reduction | H₂, Pd/C | Methyl 5-amino-2-methanesulfonylbenzoate |

Convergent and Divergent Synthesis Strategies

Both convergent and divergent synthesis strategies offer advantages in the preparation of complex molecules and libraries of related compounds.

A divergent synthesis strategy begins with a common intermediate that is then elaborated into a variety of structurally related compounds. This is particularly useful for creating libraries of compounds for screening purposes. Starting with a key intermediate, such as a polysubstituted benzene derivative, different functional groups can be introduced or modified to generate a range of analogs of Methyl 5-amino-2-methanesulfonylbenzoate. pressbooks.pubfiveable.me For example, a common precursor could be subjected to different amination or sulfonation reactions to produce a variety of final products.

Novel and Optimized Synthetic Protocols

Recent advances in synthetic chemistry have led to the development of novel and optimized protocols for the synthesis of compounds like Methyl 5-amino-2-methanesulfonylbenzoate. These methods often focus on improving efficiency, selectivity, and the environmental profile of the synthesis.

Catalytic Synthesis Methods (e.g., organocatalysis, transition-metal catalysis)

Catalytic methods are at the forefront of modern organic synthesis, offering highly efficient and selective routes to complex molecules.

Transition-metal catalysis plays a significant role in the formation of key bonds in aromatic sulfonamides. For example, iron-catalyzed alkylative aminosulfonylation of alkenes and alkynes has been developed, providing a novel route to sulfone-containing molecules. nih.gov Palladium-catalyzed reactions are also widely used for C-H functionalization, which can be a powerful tool for introducing the sulfonyl group onto an aromatic ring. acs.org

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. wikipedia.orgmdpi.com In the context of synthesizing Methyl 5-amino-2-methanesulfonylbenzoate, organocatalysts could be employed for asymmetric reactions or for activating specific functional groups under mild conditions. For instance, bifunctional organocatalysts have been used for the asymmetric activation of N-sulfonyl amide C-N bonds. nih.gov

The following table provides examples of catalytic methods relevant to the synthesis of Methyl 5-amino-2-methanesulfonylbenzoate.

| Catalyst Type | Reaction | Example Catalyst | Potential Application |

| Transition-Metal | Aminosulfonylation | Iron salts | Introduction of the aminosulfonyl group |

| Transition-Metal | C-H Functionalization | Palladium complexes | Direct sulfonation of the aromatic ring |

| Organocatalyst | Asymmetric Amination | Chiral amines/phosphines | Enantioselective synthesis of related compounds |

| Organocatalyst | Amide Bond Activation | Bifunctional thioureas | Modification of precursor molecules |

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce the environmental impact of chemical processes. mdpi.comsci-hub.sersc.org For the synthesis of Methyl 5-amino-2-methanesulfonylbenzoate, several green chemistry approaches can be considered.

Use of benign solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂ is a key aspect of green chemistry. The synthesis of sulfonamides in water has been reported as a facile and environmentally benign method. researchgate.netresearchgate.net

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This can be achieved through the use of catalytic reactions and by minimizing the use of protecting groups.

Use of renewable feedstocks: While not yet widely implemented for this specific compound, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

Energy efficiency: Employing reaction conditions that require less energy, such as ambient temperature and pressure, contributes to a greener process. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orglonza.com The synthesis of functionalized benzoates and other aromatic compounds has been successfully demonstrated using flow chemistry. researchgate.netrsc.org

In a continuous flow setup for the synthesis of Methyl 5-amino-2-methanesulfonylbenzoate, reactants would be continuously pumped through a series of reactors where the chemical transformations take place. Intermediates can be generated and used in situ, avoiding the need for isolation and purification at each step. This approach is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The continuous-flow diazotization for the synthesis of methyl 2-(chlorosulfonyl)benzoate is a relevant example that showcases the potential of this technology to inhibit side reactions and improve efficiency. researchgate.net

Based on the conducted research, there is a significant lack of specific published literature detailing the chemoenzymatic synthesis, precursor chemistry, intermediate reactivity, and scalable synthetic approaches exclusively for Methyl 5-amino-2-methanesulfonylbenzoate . The search results yielded information on related compounds, such as other sulfonamides and amino-substituted aromatic molecules, but did not provide the specific data required to accurately and thoroughly address the outlined sections for the target compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on Methyl 5-amino-2-methanesulfonylbenzoate without resorting to generalizations from other compounds, which would violate the core instructions of the request.

For a comprehensive and accurate article on Methyl 5-amino-2-methanesulfonylbenzoate, specific research studies detailing its synthesis and chemical properties are necessary. Without such dedicated sources, any generated content would be speculative and not meet the required standards of scientific accuracy and focus.

Chemical Derivatization and Scaffold Modification Studies

Strategies for Functional Group Transformations

The unique arrangement of the three functional groups on the aromatic ring allows for selective modifications, enabling the synthesis of complex molecules.

The primary aromatic amine is often the most reactive site for derivatization.

Acylation: The amino group can be readily acylated to form amides. This is typically achieved by reacting the compound with acyl chlorides or anhydrides under basic conditions. For instance, acylation with various N-Cbz-protected amino acids can be accomplished using reagents like methanesulfonyl chloride and N-methylimidazole to produce the corresponding arylamides in high yields. researchgate.net This reaction is fundamental in peptide synthesis and for introducing peptidic characteristics to the scaffold. nih.gov The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Alkylation: N-alkylation of the amino group introduces alkyl substituents, converting the primary amine to a secondary or tertiary amine. Methods for N-alkylation include reaction with alkyl halides, often mediated by a base. For amino acid-like structures, base-mediated alkylation of N-sulfonamides is a common strategy to achieve N-methylation. monash.edu Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for controlled alkylation.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). masterorganicchemistry.com This diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents through reactions like the Sandmeyer reaction. nih.govresearchgate.net This two-step process allows for the introduction of halides (Cl, Br), cyano groups (CN), and other functionalities that are difficult to introduce directly. nih.gov Heating the diazonium salt in water introduces a hydroxyl group, while reaction with HBF₄ followed by heating yields the corresponding fluoro-derivative (Balz–Schiemann reaction). masterorganicchemistry.com Reduction with hypophosphorous acid (H₃PO₂) can replace the amino group with hydrogen. masterorganicchemistry.com

The methanesulfonyl (mesyl) group is a strong electron-withdrawing group and is generally stable. However, under specific conditions, it can be transformed or removed.

Reductive Desulfonylation: The C-S bond of an aryl sulfone can be cleaved under reductive conditions. This process, known as desulfonylation, effectively replaces the sulfonyl group with a hydrogen atom. wikipedia.org Common reagents for this transformation include active metals like sodium amalgam or aluminum amalgam. wikipedia.org In some cases, transition metal catalysts, such as cobalt-based systems, can also promote the reduction of aryl sulfones to the corresponding arenes. researchgate.net This reaction is useful when the sulfonyl group is used as a directing group during synthesis and needs to be removed in a later step. The mechanism often involves the formation of a sulfinate anion and an aryl radical, which is then reduced and protonated. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): While the methanesulfonyl group itself is not typically a leaving group in SNAr reactions, it strongly activates the aromatic ring for such substitutions if a suitable leaving group (like a halide) is present at the ortho or para position. wikipedia.orgmasterorganicchemistry.com In specific contexts, such as in the synthesis of diaryl ethers from aryl methanesulfonates (note: sulfonates, not sulfones), the methanesulfonyl group can act as a protecting group for a phenol, which is deprotected in situ to act as a nucleophile. mdpi.comresearchgate.net

The methyl ester moiety provides another site for derivatization, primarily through nucleophilic acyl substitution.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to modulate properties such as solubility or steric bulk.

Amidation: The methyl ester can be converted directly into an amide by heating it with a primary or secondary amine. This reaction, sometimes referred to as aminolysis, can be slow and may require catalysts. Various catalytic systems, including those based on zirconium, niobium, or boron, have been developed to promote the direct amidation of esters. researchgate.netnih.gov This reaction is highly valuable for building more complex structures, such as in the synthesis of the antipsychotic drug cariprazine (B1246890) from ester precursors. researchgate.net The table below shows representative yields for the amidation of methyl benzoate (B1203000) with various amines, which serves as a model for the expected reactivity of methyl 5-amino-2-methanesulfonylbenzoate's ester group.

| Amine | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Aniline | Nb₂O₅ | High | researchgate.net |

| Benzylamine | B(OCH₂CF₃)₃ (catalytic) | >95% | nih.gov |

| n-Octylamine | Nb₂O₅ | High | researchgate.net |

| Piperidine | - | - | - |

Aromatic Ring Substitution Patterns and Synthetic Access

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents. The outcome of electrophilic aromatic substitution (SEAr) is dictated by the interplay of these groups. libretexts.orgmsu.edu

Directing Effects:

-NH₂ (Amino): A strongly activating, ortho-, para-directing group due to its powerful +R (resonance) effect. uomustansiriyah.edu.iq

-SO₂CH₃ (Methanesulfonyl): A strongly deactivating, meta-directing group due to its strong -I (inductive) and -R effects. uomustansiriyah.edu.iq

-COOCH₃ (Methoxycarbonyl): A deactivating, meta-directing group due to its -I and -R effects. uomustansiriyah.edu.iq

The positions on the ring are numbered starting from the carbon bearing the ester group as C1. The methanesulfonyl group is at C2 and the amino group is at C5. The available positions for substitution are C3, C4, and C6.

Analysis of Substitution Positions:

Position C6: Ortho to the strongly activating amino group and ortho to the deactivating ester group.

Position C4: Ortho to the amino group and meta to both deactivating groups.

Position C3: Meta to the amino group, meta to the ester group, and ortho to the sulfonyl group.

Given the powerful activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the positions ortho to it, namely C4 and C6. libretexts.org Between these two, C4 is sterically less hindered than C6 (which is flanked by the ester and amino groups). Therefore, electrophilic aromatic substitution on this scaffold is predicted to predominantly yield the C4-substituted product.

Stereochemical Control in Derivatization

Methyl 5-amino-2-methanesulfonylbenzoate is an achiral molecule. Stereochemical considerations become important when a derivatization reaction introduces a chiral center or when the scaffold is coupled with a chiral molecule.

For instance, in the acylation of the amino group with a chiral N-protected amino acid, it is crucial to use coupling conditions that prevent racemization of the chiral center in the incoming amino acid. nih.gov Similarly, if a derivative of the scaffold undergoes a reaction that creates a new stereocenter, stereoselective synthesis methods would be required to control the outcome. This can be achieved through substrate-based control, where the existing structure of the molecule directs the approach of a reagent, or reagent-based control, using chiral catalysts or reagents. nih.gov For example, the stereoselective reduction of a ketone derivative could be achieved using a chiral reducing agent like a CBS-oxazaborolidine. nih.gov

Combinatorial Chemistry and Library Synthesis for Research

The presence of three distinct and modifiable functional groups makes Methyl 5-amino-2-methanesulfonylbenzoate an attractive scaffold for combinatorial chemistry and the synthesis of compound libraries. A library could be constructed by systematically varying the substituents at each of the three positions.

R¹ Position (from the Amino group): A diverse set of amides and secondary/tertiary amines can be generated via acylation and alkylation reactions.

R² Position (from the Ester group): A variety of amides can be synthesized through aminolysis with a library of amines.

R³ Position (on the Aromatic Ring): Further diversification can be achieved through electrophilic substitution at the C4 position.

This three-dimensional approach allows for the rapid generation of a large number of structurally related but distinct compounds. Such libraries are invaluable in drug discovery and materials science for screening for biological activity or desired physical properties. For example, a library of sulfonamide derivatives has been synthesized and evaluated for anticancer activity, demonstrating the utility of a core scaffold in generating diverse compounds for biological testing. mdpi.com

Mechanistic Investigations of Reactivity and Chemical Transformations

Reaction Mechanisms Involving the Benzoate (B1203000) Ester Moiety

The benzoate ester moiety in Methyl 5-amino-2-methanesulfonylbenzoate is a primary site for nucleophilic acyl substitution. The reactivity of the carbonyl carbon is significantly influenced by the electronic effects of the substituents on the aromatic ring. The methanesulfonyl group at the ortho position and the amino group at the meta position (relative to the ester) exert opposing electronic effects.

The methanesulfonyl group is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the amino group is a strong electron-donating group, which can decrease the electrophilicity of the carbonyl carbon through resonance. However, due to its meta position, the resonance effect of the amino group on the ester is less pronounced than its inductive effect.

Table 1: Relative Hydrolysis Rates of Substituted Methyl Benzoates

| Substituent (para) | Relative Rate of Saponification | Electronic Effect |

|---|---|---|

| -NO₂ | 78 | Electron-withdrawing |

| -Cl | 3.6 | Electron-withdrawing |

| -H | 1.0 | - |

| -CH₃ | 0.42 | Electron-donating |

| -OCH₃ | 0.22 | Electron-donating |

| -NH₂ | 0.03 | Electron-donating |

This table is illustrative and compiled from general knowledge of Hammett plots for methyl benzoate hydrolysis. The values are approximate relative rates compared to methyl benzoate.

Role of the Methanesulfonyl Group in Compound Reactivity

Furthermore, the methanesulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, although this typically requires harsh conditions or the presence of strong activating groups. The stability of the resulting methanesulfinate (B1228633) anion makes it a competent leaving group.

The presence of the methanesulfonyl group also influences the acidity of the N-H protons of the amino group. By withdrawing electron density from the ring, it can slightly increase the acidity of the anilinic protons, which can be a factor in reactions involving the amino group.

Reactivity of the Aromatic Amino Group in Diverse Chemical Environments

The aromatic amino group (-NH₂) is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. This high reactivity often necessitates the use of a protecting group, such as an acetyl group, to prevent polysubstitution and other side reactions. For instance, direct bromination of anilines typically leads to the formation of the 2,4,6-tribromo derivative.

The amino group is also nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amide. This is a common strategy for protecting the amino group.

Alkylation: Direct alkylation of the amino group can be challenging to control and may lead to a mixture of mono- and di-alkylated products.

Diazotization: Treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures converts the primary amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be replaced by a wide range of substituents (e.g., -H, -OH, -X, -CN) via Sandmeyer or related reactions.

Hydrolysis and Solvolysis Mechanisms of the Ester Linkage

The hydrolysis of the methyl ester linkage in Methyl 5-amino-2-methanesulfonylbenzoate can proceed via either acid-catalyzed or base-promoted (saponification) mechanisms.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. This process is reversible.

Base-Promoted Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion, a poor leaving group, is driven by the formation of the resonance-stabilized carboxylate anion. A final protonation step (during workup) yields the carboxylic acid. This reaction is essentially irreversible due to the deprotonation of the carboxylic acid product by the base.

The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of catalysts. Studies on the hydrolysis of methyl benzoates at high temperatures in aqueous solutions have shown that both sterically hindered and electronically substituted esters can be hydrolyzed effectively.

Oxidative and Reductive Transformation Pathways

The functional groups in Methyl 5-amino-2-methanesulfonylbenzoate present several possibilities for oxidative and reductive transformations.

Oxidation: The aromatic amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed, including nitroso, nitro, and polymeric materials. Strong oxidants can lead to the degradation of the aromatic ring.

Reduction: The synthesis of Methyl 5-amino-2-methanesulfonylbenzoate likely involves the reduction of a nitro precursor, Methyl 5-nitro-2-methanesulfonylbenzoate. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) or chemical reduction (e.g., using metals like tin or iron in acidic media). The chemoselective reduction of the nitro group in the presence of the ester and sulfonyl groups is a key step in its synthesis.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Comments |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temperature | Common and efficient method. |

| Sn, HCl | Reflux | Classical method, requires basic workup. |

| Fe, HCl/AcOH | Reflux | Milder than Sn/HCl, often preferred. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Electronic Structure Elucidation (e.g., Frontier Molecular Orbital Analysis)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For Methyl 5-amino-2-methanesulfonylbenzoate, the HOMO is expected to be localized primarily on the amino group and the benzene (B151609) ring due to the electron-donating nature of the amine and the delocalized π-system. Conversely, the LUMO is likely to be distributed over the electron-withdrawing methanesulfonyl and ester groups. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Frontier Molecular Orbital Energies for Methyl 5-amino-2-methanesulfonylbenzoate

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Highest Occupied Molecular Orbital |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |

Spectroscopic Parameter Prediction and Validation

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly simulated.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimentally obtained spectra to confirm the molecular structure. Similarly, the vibrational frequencies from IR spectroscopy can be computed to identify the characteristic functional groups within the molecule. The calculated UV-Vis absorption spectrum can provide information about the electronic transitions, which are related to the HOMO-LUMO gap.

Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (Ar-H) | 7.2-7.8 ppm | 7.1-7.7 ppm |

| ¹³C NMR (C=O) | 165 ppm | 168 ppm |

| IR (N-H stretch) | 3400-3500 cm⁻¹ | 3450 cm⁻¹ |

Note: This table presents hypothetical data to illustrate the process of validating computational predictions with experimental results.

Reaction Pathway and Transition State Analysis

Computational chemistry is a valuable tool for exploring potential reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For Methyl 5-amino-2-methanesulfonylbenzoate, one could investigate reactions such as electrophilic aromatic substitution or nucleophilic attack on the carbonyl carbon of the ester. Calculations would provide the activation energies for these pathways, allowing for predictions of reaction rates and the feasibility of different transformations under various conditions.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules in larger systems and over time.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, like Methyl 5-amino-2-methanesulfonylbenzoate, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms. By systematically rotating the single bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics Simulations (e.g., solvent interactions, binding site dynamics)

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time.

These simulations can be used to study the interactions of Methyl 5-amino-2-methanesulfonylbenzoate with solvent molecules, revealing how the solvent affects its conformation and stability. Furthermore, if the molecule is being investigated for its potential as a drug, MD simulations can be used to model its interaction with a biological target, such as a protein's binding site. This can provide insights into the binding affinity and the specific interactions that stabilize the complex.

Docking Studies for Target Interaction Research

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. This method is instrumental in understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex.

While specific docking studies on Methyl 5-amino-2-methanesulfonylbenzoate are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on structurally related sulfonamide and benzoic acid derivatives. nih.govnih.gov These studies often involve docking the small molecule into the active site of a target protein to predict its binding affinity and mode. For instance, derivatives of benzoic acid have been investigated as potential antiviral agents by docking them against the main protease of SARS-CoV-2. nih.gov

In a hypothetical docking study of Methyl 5-amino-2-methanesulfonylbenzoate, the molecule would be placed into the binding pocket of a target protein. The software would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose. The most favorable poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The sulfonyl group, amino group, and ester moiety of Methyl 5-amino-2-methanesulfonylbenzoate would be expected to form specific interactions with amino acid residues in the active site of a target protein. For example, sulfonamide derivatives have been shown to interact with the active sites of enzymes like dihydropteroate (B1496061) synthase and carbonic anhydrases. nih.gov

Table 1: Potential Intermolecular Interactions of Methyl 5-amino-2-methanesulfonylbenzoate in a Protein Binding Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |

| Amino group (-NH2) | Aspartic Acid, Glutamic Acid | Hydrogen Bond Donor/Acceptor |

| Methanesulfonyl group (-SO2CH3) | Arginine, Lysine, Serine | Hydrogen Bond Acceptor (Oxygen atoms) |

| Ester group (-COOCH3) | Serine, Threonine, Tyrosine | Hydrogen Bond Acceptor (Carbonyl oxygen) |

| Aromatic ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally measured activities or properties. nih.gov

For a series of compounds including Methyl 5-amino-2-methanesulfonylbenzoate, a QSAR study would involve several steps. First, a dataset of structurally similar compounds with their corresponding biological activities (e.g., IC50 values) would be compiled. mdpi.com Then, a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Finally, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that can predict the activity of new compounds based on their descriptors. nih.gov

QSAR models have been successfully applied to various sulfonamide derivatives to predict their antibacterial, anticonvulsant, and antitumor activities. These models help in identifying the key structural features that are important for a particular biological activity, thus guiding the design of more potent analogs.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and membrane permeability |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Atomic connectivity and branching |

Machine Learning Applications in Compound Design and Prediction

Machine learning (ML) has emerged as a powerful tool in drug discovery and computational chemistry, offering sophisticated methods for building predictive models from large datasets. nih.gov In the context of a compound like Methyl 5-amino-2-methanesulfonylbenzoate, ML can be applied in various ways, from predicting its properties to designing novel analogs with improved characteristics.

ML algorithms, such as random forests, support vector machines (SVM), and artificial neural networks (ANN), can be used to develop more complex and accurate QSAR models than traditional statistical methods. frontiersin.orgresearchgate.net These models can handle non-linear relationships between molecular descriptors and biological activity, often leading to better predictive performance. nih.gov For instance, machine learning has been used to predict the properties of sulfonamides and to design novel antibacterial compounds. nih.govfrontiersin.org

Furthermore, generative ML models can be employed for de novo drug design. These models learn the underlying patterns in a set of known active molecules and can then generate new molecular structures that are likely to possess the desired biological activity. Starting with a scaffold like Methyl 5-amino-2-methanesulfonylbenzoate, a generative model could suggest modifications to its structure to enhance its activity against a specific target.

Table 3: Machine Learning Models in Computational Chemistry

| Machine Learning Model | Application in Compound Design and Prediction |

| Random Forest | QSAR modeling, classification of active vs. inactive compounds. nih.gov |

| Support Vector Machines (SVM) | Prediction of drug-target interactions, virtual screening. nih.gov |

| Artificial Neural Networks (ANN) | Development of complex QSAR models, prediction of ADMET properties. |

| Generative Adversarial Networks (GANs) | De novo design of novel molecules with desired properties. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution and the solid state.

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals in Methyl 5-amino-2-methanesulfonylbenzoate. Techniques such as COSY, HSQC, and HMBC reveal through-bond correlations between nuclei. numberanalytics.comomicsonline.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For Methyl 5-amino-2-methanesulfonylbenzoate, COSY would reveal correlations between the aromatic protons on the benzene (B151609) ring, confirming their relative positions (ortho, meta, para). numberanalytics.com For instance, the proton at position 6 would show a correlation to the proton at position 4.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C). HSQC is invaluable for assigning the carbon signals of the aromatic ring, the methyl ester group, and the methanesulfonyl group by linking them to their known proton resonances. youtube.com

A hypothetical table of expected 2D NMR correlations for Methyl 5-amino-2-methanesulfonylbenzoate is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H at C4 | H at C6 | C4 | C2, C5, C6, Carbonyl C |

| H at C6 | H at C4 | C6 | C2, C4, C5 |

| H at C3 | None | C3 | C1, C2, C4, C5 |

| -NH₂ Protons | None | N/A | C4, C5, C6 |

| -OCH₃ Protons | None | O-CH₃ Carbon | Carbonyl C |

| -SO₂CH₃ Protons | None | S-CH₃ Carbon | C2 |

Solid-state NMR (ssNMR) provides detailed information about the structure, dynamics, and packing of molecules in the solid state. This is particularly important in the pharmaceutical industry for characterizing different crystalline forms (polymorphs), which can have different physical properties. europeanpharmaceuticalreview.comresearchgate.neteuropeanpharmaceuticalreview.com For Methyl 5-amino-2-methanesulfonylbenzoate, ssNMR could be used to:

Identify and differentiate polymorphs: Different crystalline forms will result in distinct ¹³C chemical shifts due to variations in the local electronic environment and intermolecular interactions. nih.gov

Characterize amorphous content: ssNMR can detect and quantify the amount of amorphous (non-crystalline) material in a sample, which is critical for stability studies. europeanpharmaceuticalreview.com

Probe intermolecular interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can provide insights into hydrogen bonding and other intermolecular interactions within the crystal lattice. bruker.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of its elemental formula. measurlabs.commeasurlabs.comfiveable.me For Methyl 5-amino-2-methanesulfonylbenzoate (C₉H₁₁NO₄S), the theoretical exact mass can be calculated and compared to the experimental value to confirm its elemental composition.

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₄S |

| Theoretical Monoisotopic Mass | 229.0409 Da |

| Expected [M+H]⁺ Ion | 230.0487 Da |

| Expected [M+Na]⁺ Ion | 252.0306 Da |

The ability of HRMS to provide mass accuracy within a few parts per million (ppm) offers high confidence in the assigned molecular formula, distinguishing it from other potential isobaric compounds. researchgate.net

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). wikipedia.orgnationalmaglab.org This technique provides valuable structural information by revealing the compound's fragmentation pathways. For Methyl 5-amino-2-methanesulfonylbenzoate, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate characteristic fragment ions.

Predicted fragmentation pathways for the [M+H]⁺ ion of Methyl 5-amino-2-methanesulfonylbenzoate would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters, leading to a stable acylium ion.

Loss of the entire ester group (-COOCH₃): Cleavage of the bond between the ester and the aromatic ring.

Cleavage of the methanesulfonyl group: This could involve the loss of the methyl radical (-CH₃) from the sulfonyl group or the loss of the entire sulfonyl group (-SO₂CH₃).

Loss of small neutral molecules: Such as water (H₂O) or carbon monoxide (CO) from fragment ions.

A table of predicted major fragment ions and their proposed structures is provided below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 230.0487 | 199.0223 | 31.0264 (-OCH₃) | [M+H - OCH₃]⁺ |

| 230.0487 | 171.0274 | 59.0213 (-COOCH₃) | [M+H - COOCH₃]⁺ |

| 230.0487 | 151.0409 | 79.0078 (-SO₂CH₃) | [M+H - SO₂CH₃]⁺ |

| 199.0223 | 171.0274 | 27.9949 (-CO) | [M+H - OCH₃ - CO]⁺ |

Ion mobility spectrometry-mass spectrometry (IMS-MS) is a multidimensional analytical technique that separates ions based on their size, shape, and charge in the gas phase before mass analysis. nih.govwikipedia.org This provides an additional dimension of separation, allowing for the differentiation of isomers that may have the same m/z ratio. rsc.orgnih.gov

For the analysis of Methyl 5-amino-2-methanesulfonylbenzoate, IMS-MS could offer several advantages:

Separation from Isomers: IMS can separate the target compound from its structural isomers (e.g., Methyl 4-amino-3-methanesulfonylbenzoate), which would be indistinguishable by mass spectrometry alone. semanticscholar.org The different shapes of the isomers would result in different drift times through the ion mobility cell.

Determination of Collision Cross-Section (CCS): The drift time of an ion is related to its rotationally averaged collision cross-section (CCS), which is a characteristic physical property of the ion. nih.gov Measuring the CCS value for the [M+H]⁺ ion of Methyl 5-amino-2-methanesulfonylbenzoate provides a unique identifier that can be used for confirmation in complex mixtures.

Enhanced Peak Capacity and Signal-to-Noise: By separating ions in time before they enter the mass spectrometer, IMS can reduce spectral complexity and improve the signal-to-noise ratio, which is particularly useful for analyzing impure samples. nih.gov

The application of IMS-MS provides a more comprehensive characterization of Methyl 5-amino-2-methanesulfonylbenzoate, adding structural information beyond that obtained from traditional MS techniques.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of Methyl 5-amino-2-methanesulfonylbenzoate by probing the vibrational modes of its constituent chemical bonds and functional groups.

Band Assignment and Functional Group Identification

The interpretation of the IR and Raman spectra of Methyl 5-amino-2-methanesulfonylbenzoate relies on the characteristic vibrational frequencies of its key functional groups: the amino group (-NH2), the methanesulfonyl group (-SO2CH3), the methyl ester group (-COOCH3), and the substituted benzene ring. While specific experimental spectra for this exact compound are not widely published, assignments can be predicted based on established group frequencies from similar molecules.

Key vibrational modes for Methyl 5-amino-2-methanesulfonylbenzoate would be expected in the following regions:

Amino (-NH2) Group: Symmetric and asymmetric N-H stretching vibrations are anticipated in the 3400-3200 cm⁻¹ region. The N-H bending (scissoring) vibration typically appears around 1650-1580 cm⁻¹.

Methanesulfonyl (-SO2CH3) Group: Strong asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic and expected to appear near 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Methyl Ester (-COOCH3) Group: A strong C=O stretching band from the ester is one of the most prominent features, expected around 1730-1715 cm⁻¹. The C-O stretching vibrations would likely be found in the 1300-1100 cm⁻¹ range.

Aromatic Ring: C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Predicted Vibrational Band Assignments

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| Amino (-NH₂) | Asymmetric N-H Stretch | ~3400 | Weak |

| Symmetric N-H Stretch | ~3300 | Weak | |

| N-H Scissoring | ~1620 | Moderate | |

| Aromatic Ring | C-H Stretch | ~3100-3000 | Strong |

| C=C Stretch | ~1600, ~1580, ~1470 | Strong | |

| Methyl Ester (-COOCH₃) | C=O Stretch | ~1720 | Moderate |

| C-O Stretch | ~1280 | Moderate | |

| Methanesulfonyl (-SO₂CH₃) | Asymmetric S=O Stretch | ~1340 | Moderate |

| Symmetric S=O Stretch | ~1150 | Strong |

Conformational Insights from Vibrational Spectra

Subtle shifts in the vibrational frequencies can provide valuable insights into the compound's conformation. For instance, the exact position of the C=O stretching band of the methyl ester can be influenced by its orientation relative to the benzene ring. Hydrogen bonding, both intramolecular (e.g., between the amino group and the sulfonyl or ester groups) and intermolecular in the solid state, would significantly affect the N-H and C=O stretching frequencies, typically causing a shift to lower wavenumbers and band broadening. The rotational isomerism of the methanesulfonyl and methyl ester groups relative to the aromatic ring could also lead to the appearance of additional bands or shoulders in the spectra, providing clues about the stable conformers present.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for Methyl 5-amino-2-methanesulfonylbenzoate is not publicly available, analysis of closely related compounds, such as Methyl 5-bromo-2-[methyl(methyl-sulfonyl)amino]benzoate, provides a strong basis for predicting its structural features. researchgate.net

A crystallographic study of Methyl 5-amino-2-methanesulfonylbenzoate would be expected to reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Molecular Conformation: The dihedral angles between the plane of the aromatic ring and the substituents (amino, methanesulfonyl, and methyl ester groups) would be determined. This would clarify the preferred spatial orientation of these groups, which is influenced by steric and electronic effects.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing any hydrogen bonds (e.g., involving the amino group as a donor and the sulfonyl or ester oxygen atoms as acceptors) and other non-covalent interactions that stabilize the solid-state structure.

Interactive Data Table: Expected Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Dihedral Angles | - Plane of -COOCH₃ vs. Benzene Ring- Plane of -SO₂CH₃ vs. Benzene Ring |

| Hydrogen Bonding | N-H···O=S or N-H···O=C interactions |

| Unit Cell Dimensions | Would be determined experimentally |

Chromatographic and Separation Science Methods

Chromatographic techniques are indispensable for the purification and purity assessment of Methyl 5-amino-2-methanesulfonylbenzoate.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like Methyl 5-amino-2-methanesulfonylbenzoate. A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the target compound from any starting materials, by-products, or degradation products.

Method development would involve optimizing the following parameters:

Stationary Phase: A C18 or C8 column would likely be suitable, providing a nonpolar stationary phase for effective separation based on hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components with good peak shape.

Detection: A UV detector would be highly effective, as the aromatic ring and carbonyl group are strong chromophores. The detection wavelength would be set at the absorbance maximum (λmax) of the compound to ensure high sensitivity.

Interactive Data Table: Exemplar HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its relatively low volatility, Methyl 5-amino-2-methanesulfonylbenzoate is not ideally suited for direct analysis by Gas Chromatography (GC). However, GC-MS analysis can be performed following a chemical derivatization step to increase its volatility and thermal stability. nih.govresearchgate.net

A common derivatization strategy for compounds containing amino groups is silylation or acylation. For instance, reacting the compound with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the polar N-H bond into a nonpolar N-Si(CH₃)₃ bond, making the resulting derivative amenable to GC analysis.

The GC-MS analysis would then provide:

Retention Time: A characteristic retention time for the derivatized compound, which is useful for identification.

Mass Spectrum: The mass spectrometer would fragment the derivatized molecule in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. This fragmentation pattern can be used to confirm the molecular weight and structure of the compound. Analysis of amino acids and related compounds often involves derivatization to their methyl esters, followed by acylation, before GC-MS analysis. nih.gov

Interactive Data Table: Hypothetical GC-MS Parameters for a Derivatized Analyte

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (or similar), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Chiral Separation Techniques for Enantiomeric Analysis

The enantiomeric analysis of chiral compounds is a critical aspect of pharmaceutical development and quality control, ensuring the stereochemical purity of active pharmaceutical ingredients. For compounds like Methyl 5-amino-2-methanesulfonylbenzoate, which possesses a chiral center, the development of robust analytical methods to separate and quantify its enantiomers is paramount. While specific methods for the direct chiral separation of Methyl 5-amino-2-methanesulfonylbenzoate are not extensively documented in publicly available literature, a scientifically sound approach can be devised based on established principles and successful methodologies applied to structurally analogous compounds, such as aromatic amines, sulfonamides, and aminobenzoate derivatives.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for the enantiomeric resolution of chiral molecules. The selection of an appropriate CSP and the optimization of the mobile phase are crucial for achieving successful separation.

Chiral Stationary Phases (CSPs)

The cornerstone of chiral HPLC and SFC is the chiral stationary phase. For a molecule like Methyl 5-amino-2-methanesulfonylbenzoate, which contains an aromatic ring, an amino group, a sulfonyl group, and an ester functional group, polysaccharide-based CSPs are a primary choice. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of chiral recognition capabilities through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.

Promising CSPs for the enantiomeric separation of this compound would likely include:

Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H): Known for its versatility in separating a wide array of chiral compounds, including those with aromatic and polar functional groups.

Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H): Often provides complementary selectivity to cellulose-based phases and is effective for a broad range of racemates.

Amylose tris(3-chlorophenylcarbamate) (e.g., Lux® Amylose-1): A robust CSP that has shown good performance for the separation of various chiral amines and amides.

Mobile Phase Optimization

The composition of the mobile phase plays a critical role in modulating the retention and enantioselectivity of the separation. For normal-phase HPLC, a typical mobile phase would consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol, ethanol, or a combination thereof. The addition of acidic or basic additives can significantly improve peak shape and resolution, especially for compounds with ionizable groups like the amino functionality in Methyl 5-amino-2-methanesulfonylbenzoate. For instance, the use of acidic additives like methanesulfonic acid or ethanesulfonic acid has been shown to be beneficial for the chiral separation of basic compounds on polysaccharide CSPs.

In reversed-phase HPLC, a mixture of water or a buffer with an organic modifier like acetonitrile or methanol (B129727) would be employed. For SFC, supercritical carbon dioxide is used as the main mobile phase component, often with a polar co-solvent such as methanol or ethanol.

Proposed Analytical Methodology

A hypothetical, yet robust, analytical method for the enantiomeric analysis of Methyl 5-amino-2-methanesulfonylbenzoate would involve screening several polysaccharide-based CSPs under both normal-phase HPLC and SFC conditions. An initial screening could be performed using the conditions outlined in the table below.

| Parameter | HPLC (Normal Phase) | SFC |

|---|---|---|

| Chiral Stationary Phases | Chiralcel® OD-H, Chiralpak® AD-H, Lux® Amylose-1 | Chiralcel® OD-H, Chiralpak® AD-H, Lux® Amylose-1 |

| Mobile Phase | Hexane/Isopropanol (e.g., 80:20 v/v) with 0.1% Methanesulfonic Acid | CO₂/Methanol (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Column Temperature | 25 °C | 40 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | UV at a suitable wavelength (e.g., 254 nm) |

Following the initial screening, further optimization of the mobile phase composition (e.g., varying the percentage of the polar modifier and the concentration of the additive) would be performed to achieve baseline separation of the enantiomers with a resolution factor (Rs) greater than 1.5.

Derivatization as an Alternative Approach

In cases where direct chiral separation proves challenging, derivatization of the amino group can be a viable strategy. Reacting the primary amine with a chiral derivatizing agent would form diastereomers that can be separated on a standard achiral HPLC column. However, this approach introduces an additional reaction step and requires careful validation to ensure that no racemization occurs during the derivatization process.

Data Analysis and Interpretation

The successful chiral separation would result in two distinct peaks in the chromatogram, corresponding to the two enantiomers of Methyl 5-amino-2-methanesulfonylbenzoate. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers. The elution order of the enantiomers would need to be determined by analyzing a sample of a pure enantiomer if available.

The table below illustrates hypothetical data that could be obtained from a successful chiral separation, demonstrating the key parameters used to evaluate the quality of the separation.

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Chiralpak® AD-H |

| Mobile Phase | Hexane/Isopropanol/Methanesulfonic Acid (85:15:0.1 v/v/v) |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 1.8 |

| Selectivity (α) | 1.25 |

| Enantiomeric Excess (e.e.) | >99% |

Biological Activity and Molecular Mechanisms Pre Clinical Research Focus

Cellular Assays and Phenotypic Screening in Research Models

Consistent with the lack of data on its molecular targets, there is no available information from cellular assays or phenotypic screening of Methyl 5-amino-2-methanesulfonylbenzoate in various research models.

No cell-based mechanistic studies for Methyl 5-amino-2-methanesulfonylbenzoate have been published. As a result, there is no data to report on its potential to induce cellular processes such as apoptosis or cause cell cycle arrest in research models.

There are no published studies detailing the application or effects of Methyl 5-amino-2-methanesulfonylbenzoate in organoid or 3D cell culture models.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

No publicly available research data specifically detailing the structure-activity relationships of Methyl 5-amino-2-methanesulfonylbenzoate for biological efficacy could be identified at the time of this writing.

The systematic investigation of how the chemical structure of a molecule influences its biological activity is fundamental to medicinal chemistry. For compounds like Methyl 5-amino-2-methanesulfonylbenzoate, SAR studies would typically involve the synthesis and evaluation of a series of analogs to identify key pharmacophoric features. These studies often focus on modifications of the core scaffold, including the amino and methanesulfonyl substituents on the benzoate (B1203000) ring, to understand their impact on potency, selectivity, and mechanism of action.

While direct SAR data for Methyl 5-amino-2-methanesulfonylbenzoate is not available, research on the broader class of sulfonamide derivatives provides a conceptual framework. Studies on various sulfonamides have demonstrated that modifications to the aromatic ring and the sulfonamide group can significantly alter their biological targets and efficacy. For instance, in the context of anticancer research, different substitutions on the phenylsulfonamide scaffold have been shown to influence activity against targets such as carbonic anhydrase or tubulin. However, without specific studies on Methyl 5-amino-2-methanesulfonylbenzoate, any discussion of its SAR remains speculative.

Table 1: Illustrative SAR Table for a Hypothetical Series of Analogs (Note: This table is a conceptual illustration of how SAR data would be presented and is not based on actual experimental results for Methyl 5-amino-2-methanesulfonylbenzoate.)

| Compound | R1 (Position 5) | R2 (Position 2) | Biological Activity (IC50, µM) |

| Analog 1 | -NH2 | -SO2CH3 | Data Not Available |

| Analog 2 | -NO2 | -SO2CH3 | Data Not Available |

| Analog 3 | -NH2 | -SO2CF3 | Data Not Available |

| Analog 4 | -NHCOCH3 | -SO2CH3 | Data Not Available |

Preclinical Models for Mechanistic Efficacy Evaluation (Non-human, non-clinical)

Specific preclinical models used for the mechanistic efficacy evaluation of Methyl 5-amino-2-methanesulfonylbenzoate have not been detailed in the available scientific literature.

The evaluation of a compound's efficacy and the elucidation of its mechanism of action rely on the use of appropriate preclinical models. These can range from in vitro cell-based assays to in vivo animal models. For a compound like Methyl 5-amino-2-methanesulfonylbenzoate, a typical preclinical evaluation would involve a tiered approach.

Initial in vitro screening would likely utilize cell lines relevant to a hypothesized therapeutic area. For example, if the compound is being investigated as a potential anticancer agent, a panel of human cancer cell lines would be used to assess its cytotoxic or cytostatic effects. Subsequent mechanistic studies in these cell lines might explore effects on cell cycle progression, apoptosis, or specific signaling pathways.

Should in vitro activity be observed, studies would progress to in vivo models. These are critical for understanding the compound's behavior in a complex biological system. The choice of animal model would be dictated by the therapeutic indication. For instance, in oncology research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess a compound's ability to inhibit tumor growth. Other models, such as syngeneic models (using tumor cells from the same genetic background as the host animal) or genetically engineered mouse models, could also be employed to investigate the interplay between the compound and the immune system.

Table 2: Representative Preclinical Models in Drug Discovery (Note: This table provides examples of preclinical models and the type of data they generate; it does not represent actual studies conducted on Methyl 5-amino-2-methanesulfonylbenzoate.)

| Model Type | Example | Endpoint Measured |

| In Vitro | Human Cancer Cell Line (e.g., MCF-7) | Cell Viability, Apoptosis Induction |

| In Vivo | Xenograft Mouse Model (e.g., Nude mice with A549 lung cancer cells) | Tumor Volume, Body Weight |

| Ex Vivo | Isolated Perfused Organ System | Pharmacodynamic Markers |

Prodrug Strategies and Targeted Delivery Systems in Research Concepts

There is no specific information in the public domain regarding the development of prodrug strategies or targeted delivery systems for Methyl 5-amino-2-methanesulfonylbenzoate.

Prodrug design is a strategic approach to optimize the pharmacokinetic and pharmacodynamic properties of a drug. This involves chemically modifying the active compound to create an inactive precursor that is converted to the active drug within the body. Such strategies can be employed to improve solubility, increase metabolic stability, enhance permeability across biological membranes, or achieve targeted delivery to specific tissues or cells.

For a molecule like Methyl 5-amino-2-methanesulfonylbenzoate, several prodrug approaches could be conceptually explored. The amino group, for instance, could be derivatized to form amides or carbamates, which might be cleaved by enzymes at a desired site of action. Similarly, the methyl ester could be modified to enhance aqueous solubility or to be a substrate for specific esterases.

Targeted delivery systems aim to increase the concentration of a drug at the site of action, thereby enhancing efficacy and reducing off-target toxicity. These systems often utilize carriers such as liposomes, nanoparticles, or antibody-drug conjugates. In a research context, one might conceptualize conjugating Methyl 5-amino-2-methanesulfonylbenzoate to a targeting moiety that recognizes a receptor overexpressed on diseased cells. For example, in cancer therapy, this could involve linking the compound to a ligand for a tumor-specific antigen. These advanced delivery systems are at the forefront of pharmaceutical research and offer the potential to significantly improve the therapeutic index of many compounds.

Applications in Medicinal Chemistry Research and Drug Design Principles

Methyl 5-amino-2-methanesulfonylbenzoate as a Medicinal Chemistry Scaffold

In drug design, a scaffold is the core structure of a molecule to which various functional groups are attached to create a library of related compounds. The utility of Methyl 5-amino-2-methanesulfonylbenzoate as a scaffold lies in its synthetic tractability and the specific physicochemical properties imparted by its functional groups. The primary amine serves as a key synthetic handle for derivatization, allowing for the introduction of diverse substituents through reactions like amidation or reductive amination. The sulfonyl group acts as a strong hydrogen bond acceptor and can engage in crucial interactions with biological targets.

| Property | Value | Significance as a Scaffold |

| Molecular Formula | C9H11NO4S | Provides a small, rigid core for building larger molecules. |

| Molecular Weight | 229.25 g/mol | Low molecular weight is ideal for a starting fragment or scaffold. |

| Functional Groups | Amine, Sulfone, Ester | Offers multiple points for chemical modification and target interaction. |

| Hydrogen Bond Donors | 1 (from Amine) | Enables interaction with hydrogen bond acceptor sites in proteins. |

| Hydrogen Bond Acceptors | 4 (from Sulfonyl & Ester Oxygens) | Allows for strong binding interactions with protein targets. |

Physicochemical properties of Methyl 5-amino-2-methanesulfonylbenzoate relevant to its use as a scaffold.

Rational Drug Design Methodologies Utilizing the Compound Structure

Rational drug design involves creating new medications based on a detailed understanding of the biological target. The structure of Methyl 5-amino-2-methanesulfonylbenzoate can be used as a starting point in such campaigns. For example, if the target protein has a well-defined binding pocket, the scaffold can be computationally docked into the active site to predict its binding mode. This information then guides the synthesis of new analogs with improved affinity and selectivity.

A notable example of rational design involving a similar scaffold is the development of 6-methylsulfonylindoles as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov In that research, the sulfonyl group was crucial for binding to the target enzyme, and rational modifications to other parts of the indole (B1671886) scaffold led to potent and selective inhibitors. nih.gov Similarly, derivatives of Methyl 5-amino-2-methanesulfonylbenzoate could be designed to target enzymes where a sulfonamide moiety is known to be beneficial, such as certain kinases or proteases.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a technique that starts by identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.gov These fragments are then grown or combined to produce a more potent lead compound. nih.gov With a molecular weight of approximately 229 g/mol , Methyl 5-amino-2-methanesulfonylbenzoate fits the profile of a large fragment or a small starting molecule for an FBDD campaign.

In a typical FBDD workflow, a library of fragments would be screened against a protein target using biophysical methods like X-ray crystallography or surface plasmon resonance. If a fragment derived from the Methyl 5-amino-2-methanesulfonylbenzoate scaffold were to show binding, its structure in complex with the protein would provide a clear roadmap for optimization. Chemists could then "grow" the fragment by adding chemical groups at the amine or ester positions to engage with nearby pockets on the protein surface, thereby increasing binding affinity and potency. bohrium.com

| Stage | Action | Example with the Scaffold |

| 1. Hit Identification | A fragment shows weak binding to the target. | The core scaffold binds with millimolar (mM) affinity. |

| 2. Fragment Growth | Add functional groups to the fragment. | Synthesize an amide at the 5-amino position to interact with a nearby residue. |

| 3. Potency Improvement | The new, larger molecule shows stronger binding. | The new derivative binds with micromolar (µM) affinity. |

| 4. Lead Optimization | Further modifications to improve drug-like properties. | Modify the ester to improve metabolic stability and oral bioavailability. |

A hypothetical workflow illustrating the use of the Methyl 5-amino-2-methanesulfonylbenzoate scaffold in a Fragment-Based Drug Discovery (FBDD) program.

De Novo Drug Design and Optimization Principles